3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole
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Overview
Description
3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole is a synthetic organic compound that features an indole ring, an imidazole ring, and an azetidine ring. These structural motifs are often found in biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole can be approached through multi-step organic synthesis:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of β-amino alcohols.
Coupling Reactions: The final step involves coupling the indole, imidazole, and azetidine rings through appropriate linkers and functional groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Use in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1H-indol-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone
- (1H-indol-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of 3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole lies in its combination of the indole, imidazole, and azetidine rings, which confer specific chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1H-indol-3-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-7-6-17-16(19)24(22,23)11-9-20(10-11)15(21)13-8-18-14-5-3-2-4-12(13)14/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWZUXPSUHKALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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